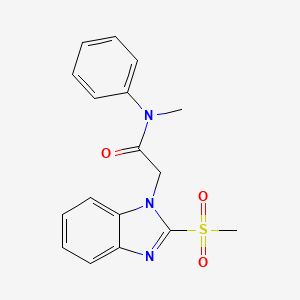

2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide

Description

The compound 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide features a benzodiazole (benzimidazole) core substituted with a methanesulfonyl group at the 2-position. The N-methyl-N-phenylacetamide moiety is linked to the benzodiazole nitrogen, forming a structurally complex molecule.

Properties

IUPAC Name |

N-methyl-2-(2-methylsulfonylbenzimidazol-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-19(13-8-4-3-5-9-13)16(21)12-20-15-11-7-6-10-14(15)18-17(20)24(2,22)23/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAWKBHGHLBQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and analgesic applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₄S |

| Molecular Weight | 269.30 g/mol |

| CAS Number | 875163-37-4 |

| Appearance | White powder |

Synthesis

The synthesis of 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide typically involves multi-step reactions starting from readily available benzodiazole derivatives. The process includes the formation of the methanesulfonyl group and subsequent acetamide formation. The detailed synthetic route is crucial for optimizing yield and purity.

Antibacterial Activity

Research indicates that compounds containing the benzodiazole moiety exhibit significant antibacterial properties. A study focused on related N-phenylacetamide derivatives showed promising results against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis. The minimum inhibitory concentrations (MIC) were determined, with effective values reported around 156.7 µM for certain derivatives, indicating a strong potential for antibacterial applications .

Antifungal Activity

The antifungal potential of benzodiazole derivatives has also been explored. Compounds similar to 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide have demonstrated activity against fungal pathogens, although specific data on this compound's antifungal efficacy remains limited.

Analgesic Activity

In addition to antimicrobial properties, various N-substituted acetamides have been evaluated for analgesic effects. Studies employing animal models have shown that certain derivatives can significantly reduce pain response compared to standard analgesics like Diclofenac. The mechanism of action is believed to involve modulation of pain pathways through receptor interactions .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications in the side chains significantly influence biological activity. For instance, the presence of specific functional groups can enhance antibacterial potency or alter the pharmacokinetic profiles of these compounds. The introduction of the methanesulfonyl group appears to be critical for maintaining activity against bacterial targets.

Case Studies

Several case studies highlight the effectiveness of benzodiazole derivatives:

- Antibacterial Evaluation : A series of N-phenylacetamide derivatives were synthesized and tested against Xanthomonas species. The results indicated that modifications to the phenyl ring improved antibacterial activity significantly .

- Nematicidal Activity : Some derivatives exhibited nematicidal properties against Meloidogyne incognita, with mortality rates reaching 100% at higher concentrations .

- Analgesic Efficacy : In a comparative study using rat models, select acetamide derivatives demonstrated superior analgesic effects compared to traditional analgesics, suggesting a viable alternative for pain management .

Comparison with Similar Compounds

Structural Analogues and Core Motifs

The N-methyl-N-phenylacetamide group is a recurring motif in several compounds (Table 1), but variations in the heterocyclic ring and substituents dictate divergent properties and applications.

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Heterocyclic Core Influence

- Benzodiazole vs. Benzoxazolone/Benzothiazole: The target’s benzodiazole core (shared with ) offers a planar, aromatic structure conducive to π-π stacking in biological targets. Mefenacet’s benzothiazole () contains a sulfur atom, which may improve lipophilicity and agrochemical activity .

- Triazole Derivatives :

Substituent Effects

- This contrasts with the 4-chlorophenylsulfanylmethyl group in , which introduces steric bulk and redox-sensitive sulfur .

- Agrochemical vs. Pharmaceutical Applications :

- Mefenacet () demonstrates how the benzothiazole core and aryloxy substituents align with herbicide design. In contrast, PBPA () and triazolyl derivatives () highlight pharmaceutical exploration, such as imaging agents or kinase inhibitors .

Q & A

Q. What are the common synthetic routes for 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide, and what reagents are typically employed?

The synthesis often involves multi-step reactions, including:

- Coupling reactions : For example, amide bond formation between benzodiazole derivatives and activated acetamide intermediates using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Sulfonation : Introduction of the methanesulfonyl group via sulfonating agents (e.g., methanesulfonyl chloride) under basic conditions .

- Solvent selection : Dichloromethane or acetonitrile are common solvents, with triethylamine as a base to neutralize HCl byproducts . Key reagents include phenylacetyl chloride, methanesulfonyl chloride, and heterocyclic precursors. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

Q. Which spectroscopic methods are essential for characterizing the compound's structure and purity?

Critical techniques include:

Q. What biological activities have been preliminarily reported for this compound?

Early studies suggest:

- Enzyme inhibition : Potential as a kinase or protease inhibitor due to structural mimicry of ATP-binding motifs .

- Anticancer activity : Moderate cytotoxicity against specific cancer cell lines (e.g., IC₅₀ ~10–50 µM in MCF-7 breast cancer cells) .

- Anti-inflammatory effects : Suppression of NF-κB signaling in macrophage models . Bioassays typically use ELISA, MTT, or Western blotting .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

- Temperature control : Maintaining 0–5°C during sulfonation reduces side reactions .

- pH adjustment : Neutralizing acidic byproducts with NaHCO₃ improves amide bond formation efficiency .

- Catalyst use : Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) enhance click chemistry steps for heterocyclic intermediates . A case study achieved 75% yield by refluxing in acetonitrile:water (3:1) for 72 hours .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

Discrepancies often arise from:

- Solvent effects in simulations : MD simulations may overlook aqueous solubility limitations. Validate with partition coefficient (LogP) experiments .

- Protein flexibility : Docking studies assume rigid targets; use molecular dynamics to account for receptor conformational changes .

- Metabolic stability : In vitro microsomal assays (e.g., liver S9 fractions) can explain discrepancies in IC₅₀ values .

Q. What role does X-ray crystallography play in understanding the compound's molecular interactions?

Crystallography reveals:

- Intermolecular forces : Hydrogen bonding between the methanesulfonyl group and kinase active sites (e.g., O=S=O⋯Lys101 in hypothetical models) .

- Conformational flexibility : Torsion angles of the benzodiazole ring (e.g., O1—N1—C3—C2 = -16.7°) influence binding .

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) affect solubility and bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

SAR strategies include:

- Functional group substitution : Replacing the phenyl group with electron-withdrawing substituents (e.g., -NO₂) to improve enzyme affinity .

- Heterocycle modification : Introducing triazole or oxadiazole rings to enhance metabolic stability .

- Bioisosterism : Swapping the methanesulfonyl group with phosphonate mimics to reduce toxicity . Activity cliffs are analyzed via 3D-QSAR models using CoMFA or CoMSIA .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data across cell lines?

Potential factors include:

- Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (ER-) may show differential sensitivity due to receptor expression .

- Assay interference : The compound’s autofluorescence may distort results in fluorometric assays (e.g., Alamar Blue). Validate with non-fluorescent methods like SRB .

- Batch-to-batch purity : Impurities >5% (e.g., unreacted intermediates) skew bioactivity; re-test with HPLC-purified samples .

Methodological Tables

Q. Table 1: Key Reaction Variables and Their Impact on Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.